![molecular formula C15H12BrN3O4S B3929328 3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929328.png)
3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Overview
Description
3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzamide family and has been shown to have potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Additionally, future research could focus on developing new derivatives of this compound with improved properties.
Scientific Research Applications
3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-bromo-4-methoxy-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-23-13-7-6-9(8-10(13)16)14(20)18-15(24)17-11-4-2-3-5-12(11)19(21)22/h2-8H,1H3,(H2,17,18,20,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJZJSXTSFPCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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